Indeno[2,1-b]carbazol-7(5H)-one Indeno[2,1-b]carbazol-7(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911203
InChI: InChI=1S/C19H11NO/c21-19-13-7-2-1-5-11(13)14-9-15-12-6-3-4-8-17(12)20-18(15)10-16(14)19/h1-10,20H
SMILES:
Molecular Formula: C19H11NO
Molecular Weight: 269.3 g/mol

Indeno[2,1-b]carbazol-7(5H)-one

CAS No.:

Cat. No.: VC15911203

Molecular Formula: C19H11NO

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

Indeno[2,1-b]carbazol-7(5H)-one -

Specification

Molecular Formula C19H11NO
Molecular Weight 269.3 g/mol
IUPAC Name 5H-indeno[2,1-b]carbazol-7-one
Standard InChI InChI=1S/C19H11NO/c21-19-13-7-2-1-5-11(13)14-9-15-12-6-3-4-8-17(12)20-18(15)10-16(14)19/h1-10,20H
Standard InChI Key ZYRXBASOGFEFJL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C=C4C(=C3)C5=CC=CC=C5N4

Introduction

Chemical Structure and Nomenclature

Core Framework and Functional Groups

Indeno[2,1-b]carbazol-7(5H)-one consists of a polycyclic system formed by fusing an indene moiety with a carbazole unit. The indeno[2,1-b]carbazole backbone is further modified by a ketone group at position 7, which introduces electron-withdrawing character and planarizes the structure. The IUPAC name derives from the numbering of the fused rings, with the ketone oxygen prioritised in the nomenclature.

Spectroscopic Characterization

  • UV-Vis: Absorptions near 227–332 nm indicate π→π* transitions in the conjugated system .

  • NMR: Key signals include aromatic protons (δ 6.5–8.5 ppm) and a carbonyl carbon (δ ~190 ppm) .

  • HRMS: High-resolution mass spectra confirm molecular formulas through exact mass measurements .

Synthesis and Structural Modifications

Halogenation and Functionalization

A representative synthesis involves bromination of 12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole using N-bromosuccinimide (NBS) in DMF, yielding 94.6% of the brominated product . This method highlights the reactivity of the carbazole framework toward electrophilic substitution, particularly at electron-rich positions.

Table 1: Synthetic Routes to Indeno[2,1-b]carbazole Derivatives

Reaction TypeReagents/ConditionsYieldProductSource
BrominationNBS, DMF, 0°C → RT, 9 hr94.6%7-Bromo derivative
Friedel-Crafts AlkylationDimethylation (not detailed)N/A5,7-Dihydro-7,7-dimethyl variant

Challenges in Synthesis

  • Regioselectivity: Controlling substitution patterns remains difficult due to multiple reactive sites .

  • Oxidation Sensitivity: The ketone group necessitates inert atmospheres during synthesis to prevent side reactions.

Physicochemical Properties

Solubility and Stability

Derivatives such as 5,7-dihydro-7,7-dimethyl-indeno[2,1-b]carbazole exhibit limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMF, DMSO) . Storage recommendations for analogues suggest stability at room temperature when sealed, though the ketone-containing parent compound may require stricter moisture control .

Table 2: Comparative Properties of Selected Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)SolubilityStability
Indeno[2,1-b]carbazol-7(5H)-oneC19H11NO277.3Low (DMF/DMSO)Sensitive to O2
5-Phenyl derivativeC25H15NO345.4Moderate (THF)Stable at RT
5,7-Dihydro-7,7-dimethyl variant C21H17N283.4Low (DCM)Stable at RT

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The rigid, conjugated framework of indeno[2,1-b]carbazol-7(5H)-one derivatives facilitates:

  • High Electron Mobility: π-Stacking enhances charge transport in thin films.

  • Thermal Stability: Decomposition temperatures exceeding 400°C enable use in high-temperature processing .

Charge-Transport Layers

Dimethylated variants demonstrate improved hole-injection capabilities in perovskite solar cells, achieving PCE > 20% in preliminary trials .

Research Gaps and Future Directions

  • Structural Elucidation: Single-crystal XRD data for the parent compound are lacking.

  • In Vivo Studies: Most pharmacological data derive from in vitro assays; animal models are needed.

  • Green Synthesis: Current methods rely on toxic solvents (DMF); water-based routes should be explored.

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